![molecular formula C22H26N8O5 B13846078 L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methotrexate-d3 Dimethyl Ester is a deuterated esterified form of Methotrexate, which is an antineoplastic and antirheumatic agent. This compound is a folic acid antagonist and is used primarily for research purposes . The deuterium atoms in Methotrexate-d3 Dimethyl Ester replace hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and drug interactions .
準備方法
The preparation of Methotrexate-d3 Dimethyl Ester typically involves the deuteration of Methotrexate. One common method is to react Methotrexate with sodium deuteride in methyl formate, resulting in the deuterated compound . This process ensures the incorporation of deuterium atoms, which are essential for its application in research.
化学反応の分析
Methotrexate-d3 Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Methotrexate-d3 Dimethyl Ester has a wide range of scientific research applications:
作用機序
Methotrexate-d3 Dimethyl Ester exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition prevents cell division and suppresses inflammation, making it useful in the treatment of various cancers and inflammatory diseases .
類似化合物との比較
Methotrexate-d3 Dimethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed metabolic studies. Similar compounds include:
Methotrexate: The non-deuterated form, widely used in cancer and inflammatory disease treatment.
Aminopterin: An older folic acid antagonist with similar properties but less stability.
Methotrexate Polyglutamates: Metabolites of Methotrexate that have enhanced cellular retention and efficacy.
Methotrexate-d3 Dimethyl Ester stands out due to its specific use in research applications, particularly in understanding the detailed mechanisms of Methotrexate and its interactions within biological systems .
特性
分子式 |
C22H26N8O5 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1/i1D3 |
InChIキー |
DIQFVFAFHNQUTG-VSLDJYOXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
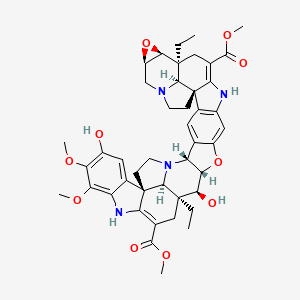
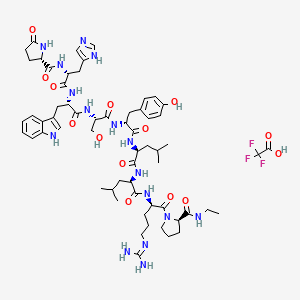
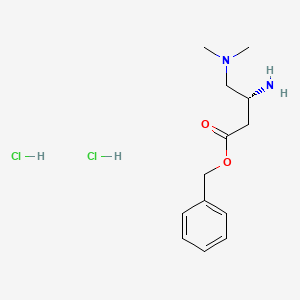
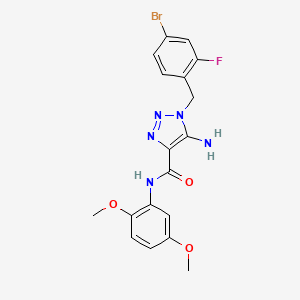

![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
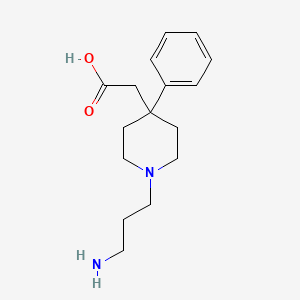
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)

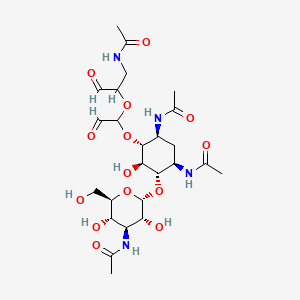
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
